

N-(6-Formylpyridin-2-yl)acetamide molecular weight and formula

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Compound of Interest

Compound Name: N-(6-Formylpyridin-2-yl)acetamide

Cat. No.: B175368

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In-Depth Technical Guide: N-(6-Formylpyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **N-(6-Formylpyridin-2-yl)acetamide**, a compound of interest in medicinal chemistry and drug discovery.

Core Chemical Data

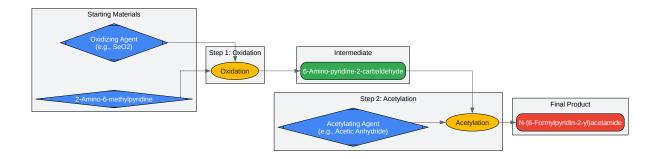
The fundamental chemical properties of **N-(6-Formylpyridin-2-yl)acetamide** are summarized below. These values have been calculated based on the compound's structure, derived from the systematic name.

Parameter	Value
Chemical Formula	C ₈ H ₈ N ₂ O ₂
Molecular Weight	164.16 g/mol
Canonical SMILES	CC(=O)NC1=NC=CC=C1C=O
InChl Key	Not available



Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **N-(6-Formylpyridin-2-yl)acetamide** are not readily available in public literature, a plausible synthetic route can be conceptualized. The following diagram illustrates a potential workflow for its preparation, which would involve standard organic chemistry techniques.



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Caption: Proposed synthetic workflow for N-(6-Formylpyridin-2-yl)acetamide.

Detailed Methodology:

A potential two-step synthesis could be employed:

• Oxidation of 2-Amino-6-methylpyridine: The starting material, 2-amino-6-methylpyridine, would undergo selective oxidation of the methyl group to a formyl group. This transformation can be achieved using various oxidizing agents, such as selenium dioxide (SeO₂). The reaction would likely be carried out in a suitable solvent like dioxane or a mixture of water



and an organic solvent, under reflux conditions. Progress of the reaction would be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the intermediate, 6-amino-pyridine-2-carbaldehyde, would be isolated and purified using column chromatography or recrystallization.

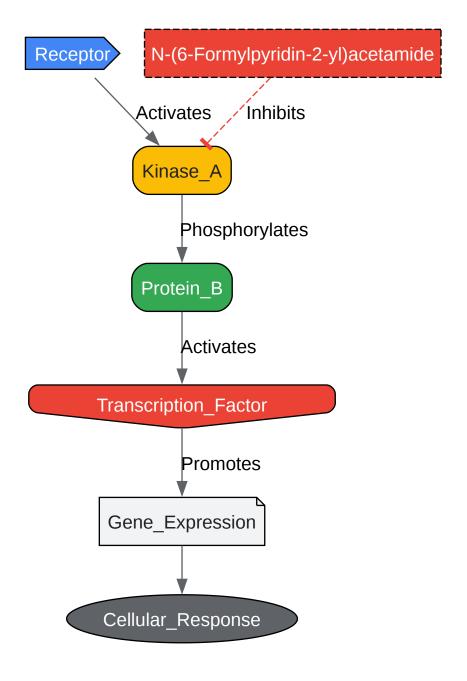
Acetylation of 6-Amino-pyridine-2-carbaldehyde: The purified intermediate would then be subjected to an acetylation reaction. This is typically achieved by treating the amine with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acid byproduct. The reaction is usually performed at room temperature or with gentle heating. After the reaction is complete, the final product, N-(6-Formylpyridin-2-yl)acetamide, would be isolated through extraction and purified by recrystallization or column chromatography.

Characterization of the final product would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Signaling Pathway Involvement

Given the presence of the acetamide and formylpyridine moieties, **N-(6-Formylpyridin-2-yl)acetamide** could potentially interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where such a molecule might act as an inhibitor.





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Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates a generic kinase signaling cascade. Many small molecule inhibitors target kinases, and a compound like **N-(6-Formylpyridin-2-yl)acetamide** could potentially be screened for such activity. The formyl and acetamido groups could engage in hydrogen bonding and other interactions within the ATP-binding pocket of a kinase, thereby inhibiting its function and downstream signaling. Further experimental validation, such as in vitro kinase assays and cellular assays, would be required to confirm any such biological activity.



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